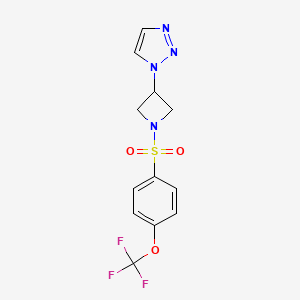

1-(1-((4-(trifluoromethoxy)phenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

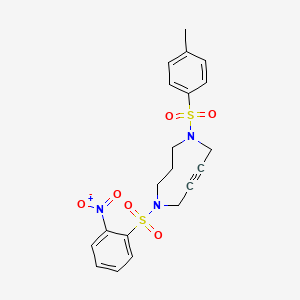

Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple functional groups including a trifluoromethoxy group, a phenyl sulfonyl group, an azetidinyl group, and a 1,2,3-triazole ring . The exact molecular formula and weight can vary depending on the specific derivatives.科学的研究の応用

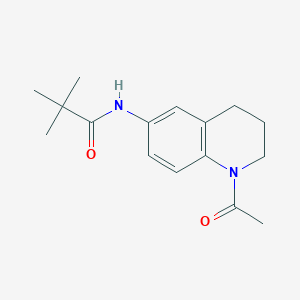

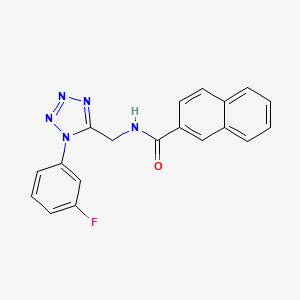

Drug Discovery and Medicinal Chemistry

1,2,3-triazoles serve as privileged scaffolds in drug discovery. Their high chemical stability, aromatic character, and hydrogen bonding ability make them valuable building blocks for designing bioactive compounds. Several pharmaceuticals incorporate 1,2,3-triazole cores, including:

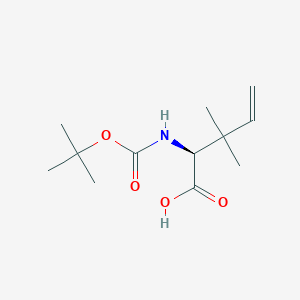

Organocatalysis and Synthetic Methodologies

Various synthetic approaches yield 1,2,3-triazoles, including metal-catalyzed 1,3-dipolar cycloadditions and strain-promoted azide-alkyne cycloadditions. Organocatalysts, such as L-proline, facilitate their synthesis. Researchers continue to explore novel methodologies for efficient triazole formation .

作用機序

Target of Action

Triazole compounds, in general, are known to bind with a variety of enzymes and receptors in the biological system .

Mode of Action

It’s known that triazole compounds can inhibit both ache and buche activities . This suggests that the compound might interact with its targets and inhibit their activities, leading to changes in the biological system .

Biochemical Pathways

It’s known that triazole moiety interacts with β-tubulin via h-bonding with numerous amino acids . This interaction could potentially affect the microtubule dynamics and related biochemical pathways.

Pharmacokinetics

Triazole compounds are known for their high chemical stability, usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature . They also have a strong dipole moment and hydrogen bonding ability , which could influence their absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

One of the triazole derivatives showed effective cytotoxic activity against various cancer cell lines with ic 50 values in the nanomolar range . This suggests that the compound might have potential anticancer activity.

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the compound’s stability could be influenced by pH levels due to its high chemical stability in both acidic and basic conditions . Additionally, the compound’s action and efficacy could be influenced by the presence of other substances in the environment that might interact with the compound or its targets.

特性

IUPAC Name |

1-[1-[4-(trifluoromethoxy)phenyl]sulfonylazetidin-3-yl]triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F3N4O3S/c13-12(14,15)22-10-1-3-11(4-2-10)23(20,21)18-7-9(8-18)19-6-5-16-17-19/h1-6,9H,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCMJAPPVKYUBRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)N3C=CN=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F3N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 5-[(2-chlorophenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate](/img/structure/B2826851.png)

![Tert-butyl N-[[8-(but-2-ynoylamino)spiro[3.4]octan-7-yl]methyl]carbamate](/img/structure/B2826853.png)

![Ethyl 4-{[(3-{methyl[(4-methylphenyl)sulfonyl]amino}-2-thienyl)carbonyl]amino}benzoate](/img/structure/B2826854.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2826865.png)

![(4-Methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)-[4-(trifluoromethoxy)phenyl]methanone](/img/structure/B2826871.png)

![2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2826873.png)